2,3,6,9-tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate 2,3,6,9-tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate
Brand Name: Vulcanchem
CAS No.: 18623-34-2
VCID: VC0095678
InChI: InChI=1S/C9H13N4O2.CH4O4S/c1-10-5-11(2)7-6(10)8(14)13(4)9(15)12(7)3;1-5-6(2,3)4/h5H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
SMILES: CN1C=[N+](C2=C1C(=O)N(C(=O)N2C)C)C.COS(=O)(=O)[O-]
Molecular Formula: C10H16N4O6S
Molecular Weight: 320.32 g/mol

2,3,6,9-tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate

CAS No.: 18623-34-2

Main Products

VCID: VC0095678

Molecular Formula: C10H16N4O6S

Molecular Weight: 320.32 g/mol

2,3,6,9-tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate - 18623-34-2

CAS No. 18623-34-2
Product Name 2,3,6,9-tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate
Molecular Formula C10H16N4O6S
Molecular Weight 320.32 g/mol
IUPAC Name methyl sulfate;1,3,7,9-tetramethylpurin-9-ium-2,6-dione
Standard InChI InChI=1S/C9H13N4O2.CH4O4S/c1-10-5-11(2)7-6(10)8(14)13(4)9(15)12(7)3;1-5-6(2,3)4/h5H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Standard InChIKey CODOGAUIMIDHBR-UHFFFAOYSA-M
SMILES CN1C=[N+](C2=C1C(=O)N(C(=O)N2C)C)C.COS(=O)(=O)[O-]
Canonical SMILES CN1C=[N+](C2=C1C(=O)N(C(=O)N2C)C)C.COS(=O)(=O)[O-]
Synonyms 2,3,6,9-tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate
PubChem Compound 146452
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator